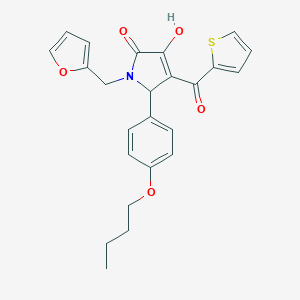

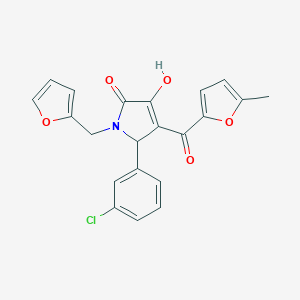

![molecular formula C26H27N5 B384497 1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612523-34-9](/img/structure/B384497.png)

1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-Benzyl-1-piperazinyl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a type of benzimidazole derivative . Benzimidazole derivatives are known to be useful intermediates/subunits for the development of molecules of pharmaceutical or biological interest .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been studied extensively. One approach involves heating under reflux in pyridine to form pyrimidobenzimidazole . The approaches presented in this work using enamino ketones indicate the great potential of these reagents as building blocks in the creation of pyrimidobenzimidazole scaffold .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic scaffold containing nitrogen . Substitutions at various positions on the benzimidazole ring can significantly contribute to the compound’s activity .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific substitutions on the benzimidazole ring .Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved documents, benzimidazole derivatives are known to exert effects by interacting with various receptors and proteins . For example, some benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Future Directions

Benzimidazole derivatives, including this compound, have found applications in diverse therapeutic areas such as antiulcer, anticancer agents, and anthelmintic species . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The future directions in this field could involve designing and developing potential drugs to target inflammation-promoting enzymes .

properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5/c1-19(2)21-16-25(30-14-12-29(13-15-30)18-20-8-4-3-5-9-20)31-24-11-7-6-10-23(24)28-26(31)22(21)17-27/h3-11,16,19H,12-15,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYIAWPQAFOWQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

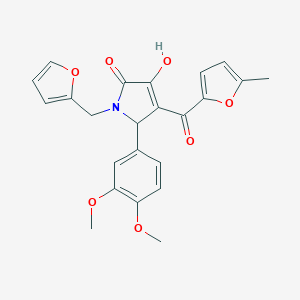

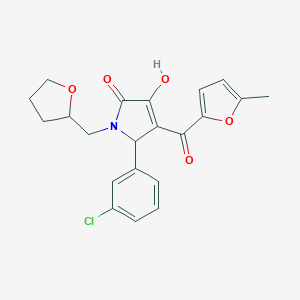

![5-(4-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384414.png)

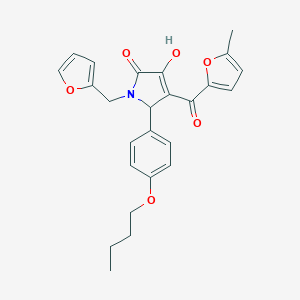

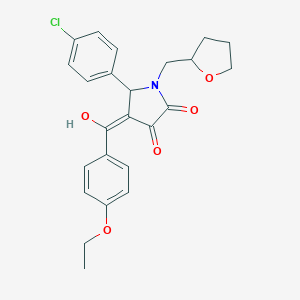

![4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384416.png)

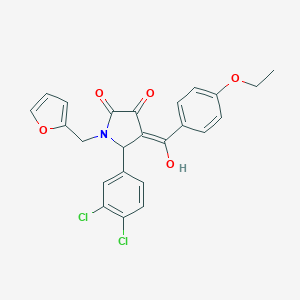

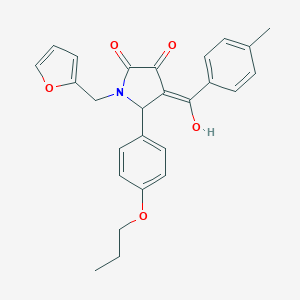

![5-[4-(benzyloxy)phenyl]-4-(4-bromobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384424.png)

![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384428.png)

![ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B384430.png)

![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384436.png)